N-(2-furylmethyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Description
N-(2-Furylmethyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a tricyclic quinoline derivative synthesized via amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with 2-furylmethylamine . Structurally, it features a tetrahydropyridine ring fused to a hydroxyquinolone core and a terminal furylmethyl carboxamide group. Its diuretic activity is hypothesized to arise from interactions with renal ion transport pathways, similar to other quinoline-based diuretics like hydrochlorothiazide .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-13-7-1-4-11-5-2-8-20(15(11)13)18(23)14(16)17(22)19-10-12-6-3-9-24-12/h1,3-4,6-7,9,21H,2,5,8,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCAKOZUCQKAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NCC4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-furylmethyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 324.3 g/mol. The structure includes a pyridoquinoline core which is known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyridoquinoline compounds exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. The compound's mechanism of action may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to cytotoxic effects on cancer cells.
In one study, derivatives similar to N-(2-furylmethyl)-7-hydroxy-5-oxo demonstrated IC50 values ranging from 0.69 mM to 22 mM against different cancer cell lines such as HeLa and MCF-7 . The presence of substituents on the quinoline ring significantly impacts the bioactivity of these compounds.
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Compound A | HeLa | 0.69 |
| Compound B | MCF-7 | 22 |
Antiviral Activity
The antiviral potential of this compound has also been explored. Similar compounds have shown effectiveness against viruses such as H5N1 and other strains. For example, modifications in the structure can enhance lipophilicity and electron-withdrawing properties, which are beneficial for antiviral activity. One study reported a derivative with an inhibition rate of 91.2% against H5N1 with low cytotoxicity .
Antimicrobial Activity
Antimicrobial properties have been documented for related compounds in the quinoline family. For instance, certain derivatives exhibited potent activity against bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
Case Studies
Case Study 1: Synthesis and Activity Assessment
A study conducted on various derivatives of 8-hydroxyquinoline highlighted the synthesis process involving refluxing under acidic conditions to obtain high yields (65–90%) of active compounds. These derivatives were screened against multiple bacterial strains and demonstrated significant antibacterial activity with MIC values as low as mg/mL .
Case Study 2: Structure-Activity Relationship (SAR)
Another important aspect is the structure-activity relationship (SAR) analysis which indicated that specific substitutions on the quinoline core could enhance biological activity. For instance, introducing hydroxyl groups or modifying the furan moiety resulted in improved interactions with biological targets and increased potency against cancer cell lines .
Scientific Research Applications
N-(2-furylmethyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a chemical compound with potential applications in scientific research, particularly in drug development. This compound, with the molecular formula C18H16N2O4 and a molecular weight of 324.3, is often produced with a purity of 95%.
Quinoline and carboxamide derivatives, to which this compound belongs, have been studied for their potential biological activities. These compounds are frequently employed in drug research and development.
Web-Based Intervention Evaluation
Although not a direct application, research into web usage analysis provides a context for how compounds like this compound might be studied in web-based interventions. Web-based platforms are used to assess self-management and deliver health interventions, suggesting a potential avenue for studying the impact or effects of such compounds .
Codon Usage Analysis
Codon usage patterns in rhizobia and other genetic analyses indicate a broader application in understanding molecular interactions, which may indirectly relate to how this compound interacts with biological systems at a genetic level .
Usage in Pathology Education
Web-based pathology practice examinations show that such compounds can be useful tools in educational settings, particularly in health sciences . This suggests a role in teaching and demonstrating chemical properties and biological interactions.
Formula and Structure
The compound's formula is C18H16N2O4, with a molecular weight of 324.34 . Its IUPAC name is N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide.
The InChI code, which provides a detailed description of the molecule's structure, is InChI=1S/C18H16N2O4/c21-16-13-7-1-4-11-5-2-8-20(15(11)13)18(23)14(16)17(22)19-10-12-6-3-9-24-12/h1,3-4,6-7,9,21H,2,5,8,10H2,(H,19,22).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrroloquinoline Carboxamides (VI and VII)
Pyridoquinolines, including the target compound, are structurally analogous to pyrrolo[3,2,1-ij]quinoline-5-carboxamides (VI and VII), which feature a trihydropyrrole ring instead of tetrahydropyridine. Key differences include:
- Heterocycle Size: Expanding the fused heterocycle from pyrrolidine (5-membered) to pyridine (6-membered) enhances diuretic potency. For example, N-(4-methoxyphenyl)-pyridoquinoline-6-carboxamide (2g) showed 185% urine output vs. 160% for its pyrroloquinoline analog VI at 10 mg/kg .
- Substituent Effects : Both classes require a 4-methoxy-substituted aryl group for optimal activity. However, ethoxy groups (e.g., 2h) abolish diuretic effects in both systems, highlighting the importance of substituent size .
N-Aryl Pyridoquinoline Carboxamides (2a–h)
The target compound’s closest analogs are N-aryl pyridoquinoline carboxamides (Table 1). Key findings include:
- Unsubstituted Anilide (2a) : Exhibited moderate diuretic activity (142% urine output), surpassing hydrochlorothiazide (40 mg/kg, 135%) at a lower dose (10 mg/kg) .
- 4-Methoxy Anilide (2g) : Most potent analog (185% urine output), attributed to enhanced binding affinity from electron-donating para-methoxy groups .
- Similar heteroaromatic substituents in other quinoline derivatives modulate pharmacokinetics without compromising activity .
Table 1. Diuretic Activity of Pyridoquinoline Carboxamides vs. Comparators
| Compound | Substituent | Urine Output (% vs. Control) | Reference |
|---|---|---|---|
| 2a | Unsubstituted phenyl | 142% | |
| 2g | 4-Methoxyphenyl | 185% | |
| VI (Pyrroloquinoline) | 4-Methoxyphenyl | 160% | |
| Hydrochlorothiazide | N/A | 135% (at 40 mg/kg) |
Hydrochlorothiazide
Hydrochlorothiazide, a thiazide diuretic, served as a reference in pharmacological studies. At 40 mg/kg, it increased urine output to 135%, while pyridoquinoline carboxamides (e.g., 2g) achieved superior efficacy at 10 mg/kg, suggesting a higher therapeutic index .
Structure-Activity Relationship (SAR) Insights
- Heterocycle Expansion: The pyridine ring in pyridoquinolines improves diuretic activity compared to pyrroloquinolines, likely due to enhanced conformational flexibility or target engagement .
- Substituent Position : Para-methoxy groups on the aryl ring maximize activity, whereas meta- or ortho-substitutions reduce efficacy (e.g., 2e: 167%, 2f: 129%) .
- Alkoxy Chain Length : Ethoxy groups (2h) diminish activity, indicating steric hindrance or metabolic instability .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and which intermediates are critical?
The synthesis involves multi-step reactions, including cyclocondensation, functional group activation, and regioselective coupling. Key intermediates include the pyridoquinoline core and the furylmethyl carboxamide group. For example:
- Cyclocondensation : React aminocoumarin derivatives with diketones under acidic conditions to form the tricyclic scaffold .
- N-Alkylation : Introduce the furylmethyl group using 2-furylmethyl bromide in DMF at 60°C, monitored by TLC (Rf 0.3 in ethyl acetate/hexane 1:1) .
- Purification : Prioritize crystalline intermediates (e.g., hydrochloride salts) for stability and ease of characterization .
Basic: Which spectroscopic and crystallographic methods validate its structure?
A combination of techniques ensures accurate structural elucidation:
| Method | Key Parameters/Applications | Reference |
|---|---|---|
| X-ray crystallography | R factor <0.06, single crystals grown via slow evaporation (DCM/methanol) | |
| ¹H/¹³C NMR | δ 6.8–7.2 ppm (aromatic H), coupling constants for stereochemistry | |
| FT-IR | C=O stretch ~1680 cm⁻¹, OH ~3200 cm⁻¹ for hydrogen bonding |
Note : UV-Vis is less reliable due to chromophore complexity .
Advanced: How can computational modeling predict its bioactivity?
Quantum chemical calculations (e.g., DFT) and molecular docking are critical:
- Reaction Path Search : Use quantum calculations to predict reactive sites and intermediates, as demonstrated in reaction design workflows .
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Compare results with structural analogs (e.g., thiazolopyrimidines) to infer binding modes .
- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity via SMILES inputs .
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological strategies include:
- Dose-Response Calibration : Ensure in vivo dosing aligns with in vitro IC50 values, adjusting for bioavailability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies .
- Comparative Analysis : Apply statistical frameworks to isolate variables (e.g., pharmacokinetics vs. target engagement) .
Basic: What biological targets are hypothesized based on structural analogs?
The pyridoquinoline scaffold suggests potential interactions with:
- Topoisomerases : Due to planar aromatic systems .
- Kinases : The carboxamide group may mimic ATP-binding motifs, as seen in thiazolopyrimidine analogs .
- GPCRs : Furylmethyl substituents could target neurotransmitter receptors .
Advanced: How do solvent polarity and reaction conditions affect stereochemical outcomes?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in N-alkylation, reducing racemization .
- Temperature Control : Low temperatures (−20°C) during cyclocondensation improve regioselectivity .
- Catalytic Additives : Use Pd/C or chiral ligands to enforce stereochemical control .
Basic: What in vitro assays are suitable for initial pharmacological profiling?
- Enzyme Inhibition : Fluorescence-based assays for topoisomerase/kinase activity .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) .
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative strains .
Advanced: What in silico tools model metabolic stability and toxicity?
- MetaSite : Predicts Phase I metabolism sites from SMILES inputs .
- ProTox-II : Estimates hepatotoxicity and carcinogenicity using structural fingerprints .
- Molecular Dynamics : Simulates liver microsome interactions to assess metabolic half-life .
Basic: How to optimize purification via HPLC or crystallization?
- HPLC Conditions : Use C18 columns with acetonitrile/water gradients (5→95% over 20 min) .
- Crystallization : Slow evaporation from ethanol/water (7:3) yields high-purity crystals .
- Particle Technology : Adjust slurry concentrations to prevent amorphous phase formation .
Advanced: What experimental designs minimize batch-to-batch variability?
- Process Control : Implement real-time PAT (Process Analytical Technology) to monitor critical parameters (e.g., pH, temp) .
- DoE (Design of Experiments) : Use factorial designs to optimize reaction time, catalyst loading, and solvent ratios .
- Feedback Loops : Integrate computational predictions with empirical data to refine synthetic protocols .
Notes
- Methodological answers integrate evidence from synthetic chemistry, computational modeling, and experimental design.
- Advanced questions emphasize hypothesis-driven research and data reconciliation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
